3-Methylenecyclobutanecarboxylic acid
Description
Historical Context and Early Studies of Cyclobutane (B1203170) Derivatives
The study of cyclobutane derivatives dates back to the early 20th century, with the first synthesis of cyclobutane itself achieved in 1907. nih.gov Early research primarily focused on the synthesis and characterization of these four-membered ring structures. The inherent strain in the cyclobutane ring was a subject of considerable interest, with initial theories, such as Baeyer's strain theory, attempting to explain their stability and reactivity. libretexts.orgmasterorganicchemistry.com Over the decades, synthetic methods have evolved, providing more accessible routes to a variety of cyclobutane derivatives and enabling a deeper exploration of their chemical behavior. researchgate.netorganic-chemistry.org
Significance within Strained Ring Systems Chemistry
3-Methylenecyclobutanecarboxylic acid holds a significant position in the field of strained ring systems chemistry. Small ring systems are crucial in chemical synthesis, serving as foundational scaffolds in molecular architectures and as key components in pharmacologically active compounds. researchgate.net The cyclobutane ring, being the second most strained saturated monocarbocycle after cyclopropane (B1198618), possesses a strain energy of 26.3 kcal mol⁻¹. nih.gov This high degree of ring strain makes cyclobutane derivatives, including this compound, prone to ring-opening reactions, which can be strategically employed in the synthesis of complex organic molecules. researchgate.net The presence of both a carboxylic acid functional group and an exocyclic double bond further enhances the synthetic utility of this particular molecule. ontosight.ai
Overview of Research Trajectories for Cyclobutane-Containing Molecules
Research into cyclobutane-containing molecules has followed several key trajectories, driven by their unique structural features and potential applications. researchgate.net These molecules are found in a variety of natural products with potent biological activities, which has spurred interest in their total synthesis. rsc.orgresearchgate.net Furthermore, the rigid and three-dimensional nature of the cyclobutane scaffold has made it an attractive motif in medicinal chemistry for the design of new therapeutic agents. nih.govresearchgate.net
The reactivity of cyclobutane derivatives is largely dictated by their inherent ring strain. This strain arises from a combination of angle strain, where the C-C-C bond angles deviate from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms. libretexts.orgmasterorganicchemistry.comwikipedia.org In cyclobutane, the bond angles are approximately 90°, leading to significant angle strain. libretexts.orgyoutube.com This stored energy makes the ring susceptible to cleavage under various conditions, including thermolysis, photolysis, and reactions with acids, bases, and metals. researchgate.netpharmaguideline.com For instance, hydrogenation of cyclobutane requires a catalyst and results in the formation of a saturated hydrocarbon, demonstrating the energetic favorability of opening the strained ring. pharmaguideline.com The puckered conformation of the cyclobutane ring helps to alleviate some of the torsional strain that would be present in a planar structure. masterorganicchemistry.comlibretexts.org
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.6 - 28.1 |
| Cyclobutane | 4 | 26.3 - 26.9 |
| Cyclopentane | 5 | 7.1 |
| Cyclohexane | 6 | 0.0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylidenecyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKLICLIBKMDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166295 | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
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Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15760-36-8 | |
| Record name | 3-Methylenecyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |
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| Record name | 3-Methylenecyclobutanecarboxylic acid | |
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Chemical Reactivity and Mechanistic Investigations of 3 Methylenecyclobutanecarboxylic Acid
Reactions Involving the Exocyclic Methylene (B1212753) Group
The exocyclic double bond in 3-Methylenecyclobutanecarboxylic acid is a site of reactivity characteristic of alkenes. The inherent ring strain of the methylenecyclobutane (B73084) system can make the double bond more reactive than in acyclic analogues. rsc.org This moiety can participate in a variety of addition and transformation reactions. rsc.orgresearchgate.net
One documented reaction is the catalytic hydrogenation of the double bond. In a procedure described in a patent, this compound was hydrogenated using a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. chemicalbook.com This reaction selectively reduces the exocyclic methylene group to a methyl group, yielding 3-methylcyclobutanecarboxylic acid, without affecting the carboxylic acid moiety. chemicalbook.com
Table 3: Hydrogenation of this compound
| Reactant | Reagents/Conditions | Product | Yield | Reference |
|---|
Other potential reactions of the exocyclic methylene group, based on the known reactivity of methylenecyclobutanes, include:
Cycloaddition Reactions: The double bond can act as a dipolarophile or dienophile. For instance, [3+2] cycloadditions with dipoles like nitrones or azides could yield spirocyclic heterocyclic systems. uchicago.edu Similarly, [2+2] cycloadditions with other alkenes are a key method for synthesizing more complex cyclobutane (B1203170) structures. organic-chemistry.orgorganic-chemistry.org
Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup would be expected to yield 3-oxocyclobutanecarboxylic acid.
Polymerization: The strain in the methylenecyclobutane ring could make it a suitable monomer for certain types of polymerization, potentially including ring-opening metathesis polymerization (ROMP) or other addition polymerization pathways. nih.govmdpi.comnsf.gov
Addition Reactions to the Double Bond
The exocyclic double bond in this compound is susceptible to addition reactions, similar to other alkenes. However, the strained ring system can influence the reaction pathways. While specific studies on the carboxylic acid derivative are limited, the reactivity of the parent compound, methylenecyclobutane, provides significant mechanistic insight.
Ionic addition of hydrogen halides, such as hydrogen bromide (HBr), to methylenecycloalkanes typically proceeds to yield tertiary bromides. In the case of methylenecyclobutane, this would involve the formation of a tertiary carbocation intermediate, which is then attacked by the bromide ion. However, under conditions of excess HBr, ring-opening products like 1,2-dibromo-2-methylbutane (B78504) have been observed, indicating that the strained ring can undergo cleavage under strongly acidic conditions. researchgate.net Free-radical addition of HBr, in contrast, leads to the formation of primary bromides. researchgate.net
The reaction with sulfur trioxide (SO₃) in dichloromethane (B109758) has been studied for methylenecyclobutane. Unlike larger methylenecycloalkanes that yield β-alkenesulfonic acids, the reaction with methylenecyclobutane can lead to different products due to its high ring strain. researchgate.net
Cycloaddition Reactions (e.g., [1+2] Cycloaddition)
Cycloaddition reactions offer a powerful method for constructing complex molecular architectures. The double bond of this compound can participate as a π-system in these concerted reactions. libretexts.org Cycloadditions are classified based on the number of π-electrons involved from each component. numberanalytics.com
While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions can occur when the absorption of light promotes an electron to an excited state. libretexts.org For this compound, this could involve dimerization or reaction with another alkene to form a spirocyclic or fused-ring system. Another important class is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (in this case, the dipolarophile) to form a five-membered heterocyclic ring. numberanalytics.comuchicago.edu This reaction is highly regio- and stereoselective. numberanalytics.com
Although specific examples involving this compound are not extensively documented, the reactivity of cyclobutene (B1205218) derivatives in formal (4+1) cycloadditions with gold(I) carbenes to form cyclopentenes highlights the utility of strained cyclobutane systems in such transformations. nih.gov
Polymerization Studies
The strained nature of the methylenecyclobutane system suggests its potential as a monomer in polymerization reactions. ontosight.ai Cationic reactions of methylenecyclobutane, including dimerization and alkylation, have been studied and indicate its capability to undergo chain-growth processes. nist.gov Polymerization can proceed via the double bond, leading to a polymer with cyclobutane rings in the backbone or as pendant groups.
Alternatively, Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cycloalkenes. beilstein-journals.orgyoutube.com While ROMP typically targets the endocyclic double bond of monomers like cyclobutene or norbornene, the high ring strain of the 3-methylenecyclobutane moiety could potentially facilitate ring-opening polymerization under specific catalytic conditions, such as those employing Grubbs' ruthenium catalysts. beilstein-journals.orgyoutube.com This would lead to an open-chain polymer with repeating units derived from the cleaved cyclobutane ring. youtube.com The synthesis of polyketones through palladium-catalyzed ring-opening polymerization of cyclobutanol (B46151) precursors demonstrates that C-C bond cleavage in cyclobutane rings can be harnessed for polymer synthesis. nih.gov
Intramolecular Rearrangements and Cyclizations
The structure of this compound is conducive to intramolecular reactions, where the carboxylic acid group can interact with the double bond or the strained ring system, often catalyzed by acid or base.
Pericyclic Reactions and Stereochemical Implications
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu A key example relevant to the cyclobutane framework is the thermal electrocyclic ring-opening of cyclobutene derivatives. msu.edu For instance, the closely related compound 3-methylcyclobutene (B14740577) undergoes thermal isomerization between 160 and 250°C. This reaction is a concerted, stereospecific electrocyclic reaction that yields trans-1,3-pentadiene as the sole product, governed by the principles of orbital symmetry (Woodward-Hoffmann rules). electronicsandbooks.comacs.org
The stereochemical outcome of such reactions is highly predictable. For a thermal reaction involving 4 π-electrons (as in the ring-opening of cyclobutene), the process is conrotatory, meaning the substituents at the breaking sigma bond rotate in the same direction. This control over stereochemistry is a hallmark of pericyclic reactions and has profound implications for asymmetric synthesis. libretexts.org Although this compound does not have an endocyclic double bond, rearrangements could potentially lead to isomers that can undergo subsequent pericyclic reactions.
| Reactant | Conditions | Product | Reaction Type | Stereochemistry |
|---|---|---|---|---|
| 3-Methylcyclobutene | 160-250°C, Flow System | trans-1,3-Pentadiene | Electrocyclic Ring-Opening | Stereospecific (Conrotatory) |
Mechanistic Studies of Specific Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves identifying reaction intermediates and elucidating the flow of electrons.
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies often focus on identifying transient species like carbocations, carbanions, or radicals that may form during a reaction. For transformations involving this compound, several pathways can be envisaged.
In acid-catalyzed additions to the double bond, the initial step is the protonation of the methylene group to form a tertiary carbocation adjacent to the ring. This carbocation is an important intermediate that can be trapped by a nucleophile or undergo rearrangement. researchgate.net Palladium-catalyzed reactions of methylenecyclobutane, for example, have been shown to proceed through rearrangement of a cyclobutyl cation to a cyclopentyl cation, leading to ring-expansion products like cyclopentanone. researchgate.net The mechanism involves the formation of a π-olefin complex with palladium, followed by β-nitritopalladation and heterolysis of the palladium-carbon bond to generate the carbocationic intermediate. researchgate.net
In polymerization reactions, the mechanism dictates the structure of the final polymer. For instance, in a Michael-type conjugate addition, a nucleophile (initiator) attacks the β-carbon of an α,β-unsaturated system. wikipedia.org While this compound is not a classical Michael acceptor, its strained system can exhibit analogous reactivity. The mechanism for base-initiated Michael additions involves the deprotonation of a donor to form a stabilized carbanion, which then adds to the acceptor. wikipedia.org
| Reaction Type | Catalyst/Reagent | Key Intermediate | Potential Outcome |
|---|---|---|---|
| Ionic Addition | HBr | Tertiary Carbocation | Addition or Ring-Opening |
| Ring Expansion | Palladium(II) Complexes | Cyclobutyl/Cyclopentyl Cation | Cyclopentanone |
| Cationic Polymerization | Lewis/Brønsted Acid | Propagating Carbocation | Polymer |
Role of Catalysts and Reagents in Reaction Mechanisms
The reactivity of this compound is dictated by the interplay between its two primary functional groups: the carboxylic acid and the exocyclic double bond within a strained cyclobutane ring. Catalysts and reagents play a crucial role in directing the reaction pathways, either by activating a specific functional group or by facilitating transformations involving the entire molecular scaffold. Mechanistic investigations into molecules with similar functionalities, such as other unsaturated carboxylic acids or strained ring systems, provide significant insights into the potential catalytic behavior of this compound.
The primary catalytic transformations involving this molecule can be categorized based on the reactive site: reactions involving the carboxylic acid group, reactions at the exocyclic double bond, and concerted reactions involving both moieties, often leading to intramolecular cyclization.
Catalytic Transformations Involving the Carboxylic Acid Group
The carboxylic acid group can act as a directing group in various metal-catalyzed C-H activation reactions. This has been demonstrated in related systems where a carboxylic acid directs a catalyst to a specific C-H bond for functionalization. For instance, palladium and manganese complexes have been shown to catalyze the lactonization of carboxylic acids via C-H activation. torvergata.itresearchgate.netnih.govnih.govresearchgate.net In the context of this compound, this could potentially lead to the formation of bicyclic lactones.
A plausible mechanism for a palladium(II)-catalyzed γ-C(sp³)–H lactonization, adapted from studies on similar aliphatic carboxylic acids, is depicted below. researchgate.netnih.gov
Carboxylate Exchange: The carboxylic acid substrate displaces a ligand on the palladium catalyst to form a palladium-carboxylate intermediate.
C-H Activation: An intramolecular C-H activation occurs, often assisted by a ligand on the palladium center, to form a palladacycle. This is typically the rate-determining step.
Oxidative Addition/Reductive Elimination: An oxidant facilitates the C-O bond formation, leading to the lactone product and a reduced palladium species. The active Pd(II) catalyst is then regenerated by the oxidant.
| Catalyst System | Reagents/Oxidants | Potential Product Type | Key Mechanistic Feature |
| Pd(II) with Quinoline-Pyridone Ligands | Ac-Gly-OH, Ag₂CO₃ | γ-Lactone | Carboxylate-directed C-H activation |
| Mn(pdp) Complexes | H₂O₂ | γ-Lactone | Activation of H₂O₂ for C-H oxidation |
| Rh(III) Complexes | Cu(OAc)₂ | Dihydrobenzofurans (in analogous systems) | Carboxylic acid-directed C-H activation for Heck-type reactions. nih.gov |
Interactive Data Table: Plausible Catalyst Systems for Carboxylic Acid-Directed Reactions
Catalytic Reactions at the Exocyclic Double Bond
The exocyclic methylene group is susceptible to a variety of catalytic addition reactions, such as hydrogenation and hydroformylation. These reactions are common for alkenes, and the choice of catalyst and ligand is critical in controlling the selectivity. tue.nltcichemicals.com
Hydrogenation: The catalytic hydrogenation of the double bond in this compound would yield 3-methylcyclobutanecarboxylic acid. This reaction typically proceeds via a heterogeneous or homogeneous catalyst.
Heterogeneous Catalysis: Metals like palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃) are commonly used. The reaction occurs on the surface of the metal catalyst.
Homogeneous Catalysis: Complexes of rhodium, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are effective for the hydrogenation of alkenes.
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, known as hydroformylation or the oxo process, is another potential transformation. wikipedia.orgresearchgate.netntu.ac.uk This reaction is typically catalyzed by cobalt or rhodium complexes and would lead to the formation of formyl-substituted cyclobutane carboxylic acids. The regioselectivity of the addition (i.e., whether the formyl group adds to the terminal or internal carbon of the double bond) is highly dependent on the catalyst and ligand system.
A general mechanism for rhodium-catalyzed hydroformylation involves:
Ligand Dissociation and Olefin Coordination: A CO ligand dissociates from the active catalyst, allowing the alkene to coordinate.
Hydride Migration: The rhodium-hydride inserts across the double bond of the alkene.
CO Insertion: A molecule of CO inserts into the rhodium-alkyl bond to form an acyl complex.
Oxidative Addition and Reductive Elimination: H₂ adds to the metal center, followed by reductive elimination of the aldehyde product.
| Reaction Type | Catalyst | Reagents | Potential Product | Key Mechanistic Step |
| Hydrogenation | Pd/C, PtO₂ | H₂ | 3-Methylcyclobutanecarboxylic acid | Syn-addition of hydrogen on the catalyst surface |
| Hydrogenation | RhCl(PPh₃)₃ (Wilkinson's catalyst) | H₂ | 3-Methylcyclobutanecarboxylic acid | Oxidative addition of H₂ to the rhodium center |
| Hydroformylation | HCo(CO)₄ or HRh(CO)(PPh₃)₃ | H₂, CO | 3-(Formylmethyl)cyclobutanecarboxylic acid or 3-carboxy-3-methylcyclobutanecarbaldehyde | Migratory insertion of CO into a metal-alkyl bond |
Interactive Data Table: Potential Catalytic Reactions at the Methylene Group
Intramolecular Reactions and Ring-Opening Polymerization
The combination of a strained ring, a double bond, and a carboxylic acid group opens up possibilities for intramolecular reactions, such as acid-catalyzed lactonization. torvergata.it While direct conjugation is absent, the proximity of the carboxyl group to the reactive methylene cyclobutane moiety could facilitate cyclization under acidic conditions, potentially leading to bicyclic lactones.
Furthermore, the strained cyclobutane ring suggests that this compound or its derivatives could be monomers for ring-opening polymerization (ROP). While there is extensive literature on the ROP of other lactones and cyclic esters, specific studies on this molecule are not prominent. researchgate.netdoi.orgresearchgate.netmdpi.comfigshare.com The mechanism for such a polymerization would likely involve a catalyst that can initiate the ring opening, followed by propagation. Both metal-based catalysts (e.g., zinc or tin complexes) and organocatalysts (e.g., acids or bases) could potentially be employed.
| Reaction Type | Catalyst/Reagent Type | Potential Product | Driving Force/Mechanism |
| Intramolecular Lactonization | Strong Acid (e.g., H₂SO₄) | Bicyclic Lactone | Protonation of the double bond followed by nucleophilic attack by the carboxyl group |
| Ring-Opening Polymerization | Metal-based (e.g., Zn, Sn complexes) or Organocatalysts | Polyester | Ring strain release; coordination-insertion or nucleophilic/electrophilic activation of the monomer |
Interactive Data Table: Plausible Intramolecular and Polymerization Reactions
Advanced Spectroscopic Characterization of 3 Methylenecyclobutanecarboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides detailed information about the connectivity and chemical environment of each atom.
The proton NMR spectrum of 3-Methylenecyclobutanecarboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the carboxylic acid proton, the vinylic protons of the methylene (B1212753) group, the allylic protons on the cyclobutane (B1203170) ring, and the methine proton at the C1 position.
The acidic proton of the carboxyl group (-COOH) is anticipated to appear as a broad singlet far downfield, typically in the range of 10-12 ppm. libretexts.org Its chemical shift can be sensitive to concentration and the solvent used. Protons on carbons adjacent to a carboxylic acid are typically found in the 2-3 ppm region. libretexts.org
The two vinylic protons of the exocyclic methylene group (=CH₂) are expected to be chemically equivalent and should appear as a singlet, or a narrow triplet due to coupling with the adjacent ring protons, in the region of 4.6-4.8 ppm. For instance, the vinylic protons in the parent methylenecyclobutane (B73084) resonate at approximately 4.69 ppm. chemicalbook.com
The four allylic protons on the cyclobutane ring (at C2 and C4) are adjacent to the double bond and are expected to resonate in the range of 2.6-2.8 ppm. chemicalbook.com These protons would likely appear as a multiplet due to complex spin-spin coupling with each other and with the methine proton at C1. The proton at the C1 position, being attached to the carbon bearing the electron-withdrawing carboxylic acid group, will be deshielded and is expected to appear as a multiplet around 3.0-3.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet (br s) |
| =CH₂ (vinylic) | 4.6 - 4.8 | singlet (s) or narrow multiplet |
| -CH-COOH (methine) | 3.0 - 3.3 | multiplet (m) |
| Ring -CH₂- (allylic) | 2.6 - 2.8 | multiplet (m) |
The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, corresponding to the five unique carbon environments.
The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to appear in the 170-185 ppm region. libretexts.org The two sp²-hybridized carbons of the exocyclic double bond will have characteristic shifts; the quaternary carbon (C3) is predicted to be around 140-150 ppm, while the methylene carbon (=CH₂) will likely resonate at a higher field, around 105-115 ppm.
The sp³-hybridized carbons of the cyclobutane ring will appear at the upfield end of the spectrum. The methine carbon (C1) attached to the carboxylic acid group is expected around 40-50 ppm. The two equivalent allylic carbons (C2 and C4) will be in the range of 30-40 ppm. Carbonyl carbons of carboxylic acids are typically found between 160 and 180 ppm. openstax.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH (carbonyl) | 170 - 185 |
| =C (CH₂)₂ (quaternary olefinic) | 140 - 150 |
| =C H₂ (vinylic) | 105 - 115 |
| -C H-COOH (methine) | 40 - 50 |
| Ring -C H₂- (allylic) | 30 - 40 |
To confirm the assignments from one-dimensional NMR and to establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key expected correlations would be between the methine proton at C1 and the adjacent allylic protons at C2 and C4. It would also show coupling between the allylic protons themselves.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the proton signal at ~3.1 ppm to the carbon signal at ~45 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the carbon-carbon double bond.
The O-H stretching vibration of the carboxylic acid group will appear as a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is a characteristic feature resulting from hydrogen bonding between molecules, which form dimers in the condensed phase. spectroscopyonline.com
The C=O stretching vibration of the carbonyl group will give rise to a very strong and sharp absorption band, typically between 1700 and 1730 cm⁻¹ for a saturated carboxylic acid. spectroscopyonline.com
The exocyclic C=C double bond stretch is expected to produce a medium-intensity band around 1650-1680 cm⁻¹. The C-H stretching of the vinylic protons (=CH₂) should appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). ucla.edu The C-H stretching of the sp³ carbons in the ring will be observed just below 3000 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1730 | Strong, Sharp |
| Alkene (=CH₂) | C=C stretch | 1650 - 1680 | Medium |
| Alkene (=CH₂) | =C-H stretch | 3010 - 3100 | Medium |
| Alkane (-CH-, -CH₂-) | -C-H stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid (-COOH) | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. The molecular formula of this compound is C₆H₈O₂, giving it a molecular weight of 112.13 g/mol . chemspider.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 112. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (-OH) and the carboxyl group (-COOH). libretexts.org This would lead to fragment ions at m/z 95 (M-17) and m/z 67 (M-45), respectively. The m/z 67 peak, corresponding to the 3-methylenecyclobutyl cation, would likely be a significant peak.
Another characteristic fragmentation of cyclobutane derivatives involves ring cleavage, often leading to the loss of a neutral molecule of ethene (C₂H₄, 28 Da). docbrown.info Cleavage of the molecular ion could lead to various pathways, including retro-[2+2] cycloaddition type fragmentations, further complicating the spectrum but providing valuable structural clues.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 112 | [C₆H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 95 | [C₆H₇O]⁺ | Loss of •OH |
| 67 | [C₅H₇]⁺ | Loss of •COOH |
| 84 | [C₅H₄O]⁺˙ | Loss of C₂H₄ (ethene) |
| 45 | [COOH]⁺ | Carboxyl cation |
UV/Visible Spectroscopy
UV/Visible spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as conjugated systems.
This compound contains two isolated chromophores: the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid. Neither of these groups is in conjugation with the other.
The C=C double bond is expected to undergo a π → π* transition, which for an isolated alkene typically occurs at a wavelength below 200 nm. The carbonyl group of the carboxylic acid can undergo two types of transitions: a π → π* transition and a lower-energy, and thus longer-wavelength, n → π* transition. For non-conjugated carboxylic acids, the n → π* transition is weak and occurs around 200-210 nm. libretexts.org
Because these absorptions occur at very short wavelengths, they are often difficult to observe with standard laboratory spectrophotometers and are generally not considered highly useful for detailed structural analysis of this particular compound. libretexts.org The UV/Vis spectrum would likely show only end absorption near the cutoff of the solvent (e.g., methanol (B129727) or hexane).
Table 5: Expected UV/Visible Absorption for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) | Notes |
|---|---|---|---|
| C=C | π → π | < 200 | High energy, typically outside standard measurement range. |
| C=O | n → π | ~200 - 210 | Low intensity (forbidden transition). |
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are essential for a complete understanding of a molecule's steric and electronic properties.
Principles and Application to this compound Derivatives
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the molecular structure.
For a derivative of this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. Key structural features that would be determined include:
Confirmation of the Cyclobutane Ring: The puckering of the four-membered ring, a characteristic feature of cyclobutane systems, would be precisely quantified.
Geometry of the Exocyclic Methylene Group: The planarity of the C=CH₂ group and its orientation relative to the cyclobutane ring would be established.
Conformation of the Carboxylic Acid Group: The orientation of the -COOH moiety with respect to the cyclobutane ring would be determined, which is crucial for understanding intermolecular interactions.
Intermolecular Interactions: The analysis would reveal the nature and geometry of hydrogen bonding interactions, particularly those involving the carboxylic acid groups, which govern the crystal packing.
Expected Data from a Hypothetical Analysis
While a specific crystal structure for this compound is not present in the readily available literature, a hypothetical data table for a crystalline derivative would resemble the following, based on typical data for small organic molecules.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.5 |
| Z (molecules per unit cell) | 4 |
This type of data provides a fundamental fingerprint of the crystalline solid and is the foundation for detailed structural analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. mdpi.com Given that reactions involving methylene cyclobutanes can proceed through radical pathways, EPR spectroscopy is an invaluable tool for studying the transient intermediates that may be formed. ijirset.commdpi.com
Principles and Application to this compound Reactions
EPR spectroscopy is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction of the electron's spin with the applied magnetic field and with the magnetic moments of nearby nuclei (hyperfine coupling) results in a characteristic spectrum. This spectrum can provide detailed information about the structure and environment of the radical. osti.gov
In the context of this compound, EPR could be used to investigate radical intermediates formed during various chemical processes, such as:
Polymerization Reactions: The radical polymerization of the exocyclic double bond could be monitored, allowing for the detection of the propagating radical species.
Addition Reactions: Radical additions to the double bond would generate cyclobutylcarbinyl or related radicals, which could be trapped and characterized by EPR.
Rearrangement Reactions: Ring-opening or rearrangement reactions proceeding through radical intermediates could be elucidated by identifying the specific radical structures involved.
Interpreting EPR Spectra of Potential Radical Intermediates
The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (A).
g-factor: This provides information about the electronic environment of the unpaired electron.
Hyperfine Coupling Constants (A): The interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C) splits the EPR signal into multiple lines. The magnitude of this splitting (the A value) is highly dependent on the geometric relationship between the unpaired electron and the nucleus, providing crucial structural information.
For a hypothetical radical generated from this compound, such as one formed by the addition of a radical initiator to the methylene group, EPR spectroscopy would allow for the determination of the hyperfine coupling constants for the protons on the cyclobutane ring and the methylene group. This data would help to establish the conformation of the radical and the distribution of the unpaired electron spin density.
Hypothetical EPR Data for a Radical Intermediate
The following table illustrates the type of data that would be obtained from an EPR study of a hypothetical radical intermediate derived from this compound.
| Radical Species | Magnetic Nucleus | Hyperfine Coupling Constant (A) / Gauss |
| Cyclobutylmethyl Radical | α-H (CH₂) | 22.1 |
| β-H (ring) | 30.4 | |
| γ-H (ring) | 0.7 |
Such data, when compared with computational models and data from known radical structures, would allow for the unambiguous identification of the transient species involved in a reaction mechanism.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.commdpi.com It is a primary tool for predicting the physicochemical properties and spectral data of molecules. mdpi.com For a molecule like 3-Methylenecyclobutanecarboxylic acid, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. researchgate.net
DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This is particularly important for the cyclobutane (B1203170) ring, which is known to adopt a puckered, non-planar conformation to relieve torsional strain. nih.gov The calculations would precisely determine bond lengths, bond angles, and the dihedral angle of the ring pucker. DFT methods are also effective in studying the relative stabilities of isomers; for instance, they could be used to compare the stability of this compound with its endocyclic isomer, 1-Cyclobutene-3-carboxylic acid. researchgate.net
Energetics of Reaction Pathways
DFT is a valuable tool for exploring the thermodynamics of chemical reactions by calculating the energies of reactants, products, and intermediates. researchgate.net By determining the change in Gibbs free energy (ΔG), researchers can predict whether a reaction is spontaneous. researchgate.net
Several reactions involving this compound could be studied. For example, the esterification reaction with an alcohol is a fundamental process for carboxylic acids. rsc.org DFT calculations could model this reaction to determine its energy profile. Another example would be the addition of a reagent like HBr across the exocyclic double bond, for which DFT could predict the relative stability of the possible products and thus the regioselectivity of the reaction. The strain energy of the cyclobutane ring, a key feature of the molecule, can also be quantified using isodesmic reactions, providing insight into its thermodynamic stability. dtic.mil
| Reaction Step | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants (Acid + Methanol) | 0.0 | Starting point of the reaction. |
| Transition State 1 (Protonation) | +8.5 | Energy barrier for the initial protonation of the carbonyl oxygen, often the rate-controlling step in acid-catalyzed esterification. rsc.org |
| Intermediate (Protonated Acid) | +2.1 | A high-energy intermediate formed after protonation. |
| Transition State 2 (Nucleophilic Attack) | +12.3 | Energy barrier for the attack of methanol (B129727) on the protonated carbonyl carbon. |
| Product Complex (Ester + Water) | -5.4 | The final products of the reaction, shown here as a complex before separating. |
Note: This table presents a hypothetical energy profile for an acid-catalyzed esterification to illustrate the application of DFT in studying reaction energetics. The values are not from specific studies on this molecule.
Transition State Analysis
Beyond thermodynamics, DFT is used to investigate reaction kinetics by locating and characterizing transition states (TS). acs.org A transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea), which governs the reaction rate. researchgate.netacs.org
For any proposed reaction mechanism, such as the [2+2] cycloaddition involving the methylene (B1212753) group or the decarboxylation of the acid, DFT calculations can identify the precise geometry of the transition state. researchgate.net Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. This analysis is critical for resolving conflicting mechanistic possibilities and understanding factors that control reaction selectivity. researchgate.net
Molecular Dynamics Simulations
While DFT calculations provide detailed information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. acs.org
For this compound, MD simulations would be particularly useful for:
Conformational Dynamics: Observing the puckering motion of the cyclobutane ring in real-time and determining the energy barriers between different puckered conformations. nih.gov
Solvation Effects: Simulating the molecule in a solvent like water to understand how solvent molecules arrange around the hydrophilic carboxylic acid group and the more hydrophobic methylene-cyclobutane moiety. acs.orgrsc.org
Dimerization: Investigating the formation and stability of hydrogen-bonded dimers in solution, a characteristic feature of carboxylic acids. MD can explore the interplay between hydrogen bonding and hydrophobic interactions that stabilize such dimers. nih.gov
These simulations rely on a force field, a set of parameters that describes the potential energy of the system. For a novel molecule like this compound, these parameters would likely need to be carefully validated or developed using higher-level quantum mechanical calculations. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods, including DFT, Hartree-Fock (HF), and more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. researchgate.netucl.ac.uk These methods provide a fundamental understanding of molecular properties derived from first principles.
For this compound, these calculations are essential for predicting:
Structural Properties: The puckered geometry and unusually long C-C bonds of the cyclobutane ring are well-documented phenomena that are accurately reproduced by quantum calculations. nih.govpsu.edu
Acidity (pKa): The acidity of the carboxylic acid group can be calculated by computing the Gibbs free energy of the dissociation reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM). researchgate.net
Spectroscopic Properties: Methods like DFT can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. nih.govresearchgate.net They can also calculate nuclear magnetic shieldings, which can be correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. This allows for the assignment of experimental spectra and provides a deeper understanding of the structure-spectra relationship. researchgate.net
| Property | Hypothetical Calculated Value | Experimental Correlation |
| pKa (in water) | 4.5 | The acidity constant, indicating the strength of the carboxylic acid. |
| C=O Stretch Freq. | 1725 cm⁻¹ | Corresponds to a strong absorption band in the IR spectrum. |
| O-H Stretch Freq. | 3450 cm⁻¹ (monomer) | Corresponds to a broad band in the IR spectrum; shifts significantly upon H-bonding. |
| C-C Bond Length (ring) | 1.558 Å | Cyclobutane rings typically have longer C-C bonds than alkanes (ca. 1.54 Å). nih.gov |
| Ring Puckering Angle | 25° | Defines the deviation of the four-membered ring from planarity. |
Note: The values in this table are illustrative examples of properties that can be predicted using quantum chemical calculations and are not based on published data for this specific molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.dewikipedia.org It provides insight into the Lewis structure, atomic charges, hybridization, and stabilizing electronic interactions within a molecule. wisc.edufaccts.de
An NBO analysis of this compound would reveal:
Hybridization and Bonding: It would describe the hybridization of each atom (e.g., sp² for the methylene and carbonyl carbons, sp³ for the other ring carbons) and the composition of the bonding orbitals (e.g., σ(C-C), π(C=C)).
Charge Distribution: NBO provides a robust method for calculating the partial charge on each atom, quantifying the polarity of bonds like C=O and O-H.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Significance |
| LP(2) O(carbonyl) | π(C=O) | 45.2 | Strong resonance stabilization within the carboxyl group. |
| σ(C_ring-C_methylene) | π(C=C) | 5.1 | Hyperconjugation stabilizing the exocyclic double bond, influenced by ring strain. |
| σ(C-H) | σ(C-C_ring) | 2.8 | Typical σ -> σ hyperconjugation within the strained ring structure. |
| π(C=C) | σ*(C_ring-C_COOH) | 3.5 | Delocalization from the methylene π-system into an adjacent anti-bonding orbital of the ring. |
Note: This table shows hypothetical donor-acceptor interactions and stabilization energies (E(2)) to illustrate the output of an NBO analysis. The values are not from specific calculations on this molecule.
Prediction of Experimentally Unobservable Reactions
Computational chemistry serves as a powerful tool for predicting the course of chemical reactions, including those that are difficult or impossible to observe experimentally. Through the calculation of potential energy surfaces, transition states, and reaction energetics, theoretical studies can elucidate reaction mechanisms, predict the feasibility of various reaction pathways, and identify transient intermediates that are not directly observable. While specific computational studies predicting experimentally unobservable reactions for this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of structurally related cyclobutane derivatives. These studies exemplify the methodologies used to predict reaction outcomes that might otherwise remain unobserved.
For instance, computational analyses of substituted cyclobutanes often focus on predicting the outcomes of reactions involving the strained four-membered ring, such as ring-opening reactions. These reactions can be difficult to study experimentally due to the high energies involved or the transient nature of the intermediates. Theoretical calculations can provide valuable data on the activation energies and thermodynamics of such processes.
A relevant analogy can be found in the computational study of the base-catalyzed reactions of cyclobutane-1,2-dione. While this molecule differs from this compound, the study showcases how computational methods can predict competing reaction pathways and their relative likelihoods, which is a common challenge in experimental chemistry. In this particular case, three potential reaction pathways were computationally investigated: a benzilic acid-type rearrangement leading to ring contraction (Path A), a C-C bond fission without rearrangement (Path B), and another C-C bond fission with the formation of an aldehyde and a carboxylic acid (Path C) beilstein-journals.org.
The calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔGreact) for these pathways provide a quantitative prediction of which reaction is most likely to occur, even if the intermediates or competing products are not experimentally isolable. The data indicated that the benzilic acid rearrangement (Path A) is significantly more favorable both kinetically (lower activation energy) and thermodynamically (more exergonic) than the other potential pathways beilstein-journals.org. This type of computational prediction is invaluable for understanding reaction mechanisms that cannot be fully elucidated through experimental means alone.
The following table summarizes the computationally predicted energetic data for the competing reaction pathways of cyclobutane-1,2-dione, illustrating how such data can be used to predict the most likely, yet potentially unobservable, reaction course.
| Reaction Pathway | Description | Predicted ΔG‡ (kcal mol⁻¹) | Predicted ΔGreact (kcal mol⁻¹) |
| Path A | Benzilic acid rearrangement (ring contraction) | 16.5 | -22.2 |
| Path B | C-C bond fission without rearrangement | 22.2 | Not specified |
| Path C | C-C bond fission to aldehyde and carboxylic acid | 44.4 | Not specified |
This data is for the base-catalyzed reaction of cyclobutane-1,2-dione and is presented as an example of how computational studies can predict the feasibility of different reaction pathways. beilstein-journals.org
Such theoretical predictions are crucial for guiding synthetic strategies and for understanding fundamental chemical reactivity. They allow chemists to explore the entire landscape of a chemical transformation, including high-energy intermediates and reaction pathways that are not readily accessible under typical laboratory conditions. For a molecule like this compound, similar computational approaches could be employed to predict the outcomes of thermal rearrangements, cycloadditions, or other reactions where multiple competing and experimentally unobservable pathways may exist.
Derivatives and Analogues of 3 Methylenecyclobutanecarboxylic Acid
Synthesis of Spiro[2.3]hexane Amino Acids
A significant application of 3-methylenecyclobutanecarboxylic acid and its methyl ester is in the synthesis of novel spiro[2.3]hexane amino acids. journal-vniispk.ru These compounds are characterized by a cyclopropane (B1198618) ring fused in a spiro fashion to the cyclobutane (B1203170) core. The synthetic strategy involves a key step of catalytic [1+2] cycloaddition of diazoacetic or diazophosphonic esters to the exocyclic double bond of the starting methylenecyclobutane (B73084). journal-vniispk.ru This reaction efficiently constructs the spiro[2.3]hexane framework.
These synthetic methods are crucial for producing new types of non-natural amino acids which are valuable for designing novel peptides and other biologically active molecules. journal-vniispk.ru
The spiro[2.3]hexane amino acids derived from this compound, such as 5-aminospiro[2.3]hexanecarboxylic acid, serve as conformationally restricted analogues of γ-aminobutyric acid (GABA). journal-vniispk.ru GABA is a major inhibitory neurotransmitter in the central nervous system, but its conformational flexibility allows it to bind to multiple receptor subtypes, leading to potential side effects when used as a therapeutic agent.
By incorporating the rigid spiro[2.3]hexane scaffold, the flexibility of the molecule is significantly reduced. This conformational rigidity is a key strategy in medicinal chemistry to design ligands with higher receptor selectivity and improved pharmacological profiles. These analogues are considered promising modulators of GABAergic cascades in the human central nervous system. journal-vniispk.ru
Methylenecyclobutene Derivatives
While direct synthesis of methylenecyclobutene derivatives from this compound is not extensively documented in readily available literature, the structure of the parent compound suggests potential pathways to such derivatives. The chemistry of methylenecyclobutane itself is known to include various cycloaddition reactions. Conceptually, transformations such as strategic decarboxylation or other elimination reactions on suitably functionalized derivatives of this compound could lead to the formation of a methylenecyclobutene ring system. These derivatives, containing two double bonds within and outside the four-membered ring, would be highly strained and reactive intermediates for further chemical synthesis.
Cyclobutane-Containing Bioactive Compounds
The cyclobutane ring is a structural motif found in a wide array of naturally occurring bioactive compounds, including alkaloids, peptides, and nucleosides. openmedicinalchemistryjournal.comnih.gov These compounds exhibit a diverse range of biological activities such as antimicrobial, antibacterial, and antitumor effects. openmedicinalchemistryjournal.com The presence of the strained four-membered ring is often crucial for their biological function.
For instance, numerous cyclobutane-containing alkaloids have been isolated from terrestrial and marine sources and have been identified as important leads for drug discovery. openmedicinalchemistryjournal.comconsensus.app Compounds isolated from the Piper genus, for example, include dimeric amides with a cyclobutane core that exhibit inhibitory effects on enzymes like cytochrome P450. nih.gov The synthesis of derivatives from this compound is part of a broader effort to generate novel molecules that mimic the structural and functional properties of these natural products, potentially leading to new therapeutic agents. nih.govresearchgate.net
| Compound Class | Origin/Source | Reported Biological Activity |
|---|---|---|
| Nigramides P-S | Piper nigrum (roots) | Inhibitors of cytochrome P450 nih.gov |
| Pipercyclobutanamides A & B | Piper nigrum (fruits) | Mechanism-based inhibitors of CYP2D6 nih.gov |
| Cyclobutane Pyrimidine Dimers | Formed in DNA upon UV exposure | Associated with DNA damage openmedicinalchemistryjournal.com |
| Santiaguine | Adenocarpus complicatus | Alkaloid activity openmedicinalchemistryjournal.com |
Functional Modifications of the Carboxylic Acid Group
The carboxylic acid group in this compound is a versatile handle for a variety of chemical transformations, allowing for the creation of a wide range of derivatives. jackwestin.com Standard synthetic methodologies can be applied to convert the carboxyl group into other important functional groups.
Key modifications include:
Esterification: Reaction with an alcohol, typically under acidic conditions, yields the corresponding ester. The methyl ester of this compound is a key intermediate in the synthesis of spiro[2.3]hexane amino acids. journal-vniispk.ru
Amide Formation: Treatment with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces amides. khanacademy.org
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)methylenecyclobutane. youtube.com
Conversion to Amino Group: A modified Curtius reaction can be employed to transform the carboxylic acid group into an amine. journal-vniispk.ru This transformation is fundamental in the synthesis of 5-aminospiro[2.3]hexanecarboxylic acid, a GABA analogue. journal-vniispk.ru
These functional group interconversions significantly expand the synthetic utility of this compound, providing access to a diverse library of compounds for further investigation.
| Starting Group | Reagent(s) | Resulting Functional Group | Example Application |
|---|---|---|---|
| Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Intermediate for spirocycle synthesis journal-vniispk.ru |
| Carboxylic Acid | Amine, DCC | Amide | Creation of peptide-like structures khanacademy.org |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Synthesis of alcohol derivatives youtube.com |
| Carboxylic Acid | Modified Curtius Reaction | Amine | Synthesis of GABA analogues journal-vniispk.ru |
Substituted this compound Analogues
Analogues of this compound can also be generated by introducing substituents onto the cyclobutane ring. These substitutions can alter the steric and electronic properties of the molecule, influencing its reactivity and biological activity.
One straightforward modification is the reduction of the exocyclic double bond. For example, catalytic hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst yields 3-methylcyclobutane-1-carboxylic acid. chemicalbook.com Furthermore, syntheses starting from already substituted 3-methylenecyclobutanes are used to produce more complex derivatives, such as substituted spiro[2.3]hexane amino acids. journal-vniispk.ru The ability to introduce substituents at various positions on the cyclobutane ring allows for fine-tuning of the molecular structure to optimize interactions with biological targets.
Applications in Advanced Organic Synthesis
Building Block for Complex Molecules
The rigid, three-dimensional scaffold of the cyclobutane (B1203170) ring makes 3-methylenecyclobutanecarboxylic acid a significant building block for the synthesis of complex molecules. chemicalbook.comnih.gov Saturated carbocycles like cyclobutanes are considered privileged scaffolds in drug discovery due to their ability to confer greater structural modularity and enhanced pharmacologically relevant properties compared to planar aromatic systems. nih.gov The presence of the carboxylic acid and methylene (B1212753) groups provides two distinct points for chemical modification, allowing for its incorporation into larger, more intricate molecular architectures. chemicalbook.com Synthetic methodologies are continually being developed to create densely substituted cyclobutanes, highlighting their importance in constructing unique non-natural amino acid scaffolds and other complex structures. nih.gov
Precursor for Bioactive Compounds and Pharmaceuticals
Cyclobutane derivatives are prevalent in numerous natural products and have been investigated for a range of biological activities, including antimicrobial, antibacterial, and anticancer properties. nih.govresearchgate.net While specific pharmaceuticals derived directly from this compound are not extensively detailed in the reviewed literature, the broader class of cyclobutanecarboxylic acids has been explored for potential biological activities such as anti-inflammatory and antimicrobial effects. nih.gov For instance, non-natural amino acids like cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) are used in angiotensin analogs for therapeutic purposes. nih.gov The synthesis of novel cyclobutane derivatives is a continuing area of research for small-molecule drug discovery, suggesting the potential of versatile precursors like this compound in this field. acs.org
Below is a table summarizing examples of bioactive cyclobutane-containing compounds, illustrating the potential applications of scaffolds derived from precursors like this compound.
| Compound Class | Example | Reported Biological Activity/Application |
| Non-natural Amino Acid | cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) | Component of angiotensin (1–7) analogs for treating various diseases. nih.gov |
| Alkaloids | Pipercyclobutanamides A and B | Potent inhibitors of cytochrome P450 2D6 (CYP2D6). researchgate.net |
| Alkaloids | Sceptrin | Antimicrobial agent isolated from a marine sponge. researchgate.net |
| Amino Acids | 2,4-Methanoproline | Insect repellent/antifeedant activity. researchgate.net |
Monomer for Polymer and Copolymer Production
This compound is identified as a potential monomer for the production of polymers and copolymers. chemicalbook.com While specific studies detailing the homopolymerization of this compound were not found, its saturated analog, 3-methylcyclobutanecarboxylic acid, is utilized as a reactant in the preparation of alternating copolymers through ring-opening metathesis polymerization (ROMP). chemicalbook.com ROMP is a powerful method for polymerizing strained cyclic olefins. nih.gov The reactivity of the double bond in the cyclobutene (B1205218) ring system is key to this type of polymerization, suggesting that the exocyclic double bond in this compound could potentially undergo similar polymerization reactions. nih.gov
Intermediates in the Synthesis of Other Cyclobutane Derivatives
One of the primary applications of this compound is its role as an intermediate in the synthesis of other functionalized cyclobutane derivatives. The exocyclic double bond and the carboxylic acid group can be selectively modified to introduce a variety of functional groups and to alter the substitution pattern of the cyclobutane ring.
A straightforward example is the catalytic hydrogenation of the methylene group. This reaction converts this compound into 3-methylcyclobutyric acid. chemicalbook.com The process typically involves a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. chemicalbook.com This conversion demonstrates how the reactive methylene group can be used to create substituted cyclobutane structures.
Table of Transformation:
| Starting Material | Reagents and Conditions | Product | Yield |
|---|
Further transformations can be envisioned, leveraging the reactivity of both the double bond (e.g., via epoxidation, dihydroxylation, or ozonolysis) and the carboxylic acid (e.g., via esterification, amidation, or reduction) to access a wide array of substituted cyclobutanes for various synthetic applications.
Role in Mechanochemical and Electrochemical Reactions
Specific research on the role of this compound in mechanochemical and electrochemical reactions is limited in the available literature. However, the general reactivity of carboxylic acids and cyclobutane structures in these fields provides a basis for potential applications.
Mechanochemistry: This field utilizes mechanical force to induce chemical reactions. Studies on cyclobutane mechanophores, which are molecules that undergo specific chemical transformations in response to mechanical stress, have shown that the strained cyclobutane ring can be selectively opened. acs.orgnsf.govacs.org This property is being explored for creating force-responsive materials. While these studies focus on the ring itself rather than a carboxylic acid derivative, they highlight the unique reactivity of the cyclobutane scaffold under mechanical stress.
Electrochemistry: Electrochemical methods, such as the Kolbe electrolysis, are well-established for the decarboxylation of carboxylic acids. researchgate.net In this reaction, the anodic oxidation of a carboxylate leads to a radical intermediate, which can then dimerize or undergo further reactions. researchgate.net While no specific examples of the Kolbe electrolysis of this compound were found, this technique represents a potential pathway for creating novel dimers or for generating cyclobutyl-based radicals for subsequent coupling reactions. Modern electrochemical methods also allow for decarboxylative elimination to form alkenes, which could be another potential transformation for this molecule. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Methylenecyclobutanecarboxylic acid derivatives?
The esterification of this compound is a key synthetic route. For example, under inert conditions, the carboxylic acid reacts with alcohols using carbonyl diimidazole (CDI) as a coupling agent. A typical procedure involves dissolving this compound and CDI in dichloromethane, followed by stirring at room temperature for 1 hour. The alcohol (e.g., benzyl alcohol) is then added, and the reaction proceeds for 16 hours. Workup includes quenching with aqueous HCl, extraction, drying, and evaporation to isolate the ester .
Q. How can researchers ensure structural integrity during synthesis given the compound’s thermal instability?
Thermal decomposition of this compound is mitigated by conducting reactions at ambient temperatures, using anhydrous solvents, and avoiding prolonged heating. Real-time monitoring via thin-layer chromatography (TLC) or in situ spectroscopic techniques (e.g., FTIR) helps track reaction progress and detect degradation byproducts .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity is determined via HPLC with UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized for esterification of this compound with sterically hindered alcohols?
Steric hindrance in alcohols reduces nucleophilic attack efficiency. Strategies include:
- Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.
- Increasing reaction time (24–48 hours) and employing polar aprotic solvents (e.g., DMF) to enhance solubility.
- Adding catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
Q. What experimental approaches resolve contradictions in reported reactivity data for transition-metal-catalyzed ring-opening reactions?
Discrepancies in reactivity (e.g., regioselectivity or yield) may arise from catalyst selection or solvent effects. Systematic studies should:
Q. How can computational modeling guide the design of novel derivatives with enhanced stability?
Density Functional Theory (DFT) calculations predict thermodynamic stability of derivatives by analyzing strain energy in the cyclobutane ring. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
